molecular formula C16H11FO3 B12915349 2-(4-Fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one

2-(4-Fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one

Cat. No.: B12915349
M. Wt: 270.25 g/mol
InChI Key: UDOJHQCINYEDFT-OVCLIPMQSA-N
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Description

2-(4-Fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one (CAS 646996-27-2) is a synthetic aurone derivative of significant interest in medicinal chemistry and pharmacological research. This compound, with the molecular formula C16H11FO3 and a molecular weight of 270.26, is characterized by a benzofuranone core structure substituted with a 4-fluorobenzylidene group at the 2-position and a methoxy group at the 6-position . As a member of the aurone family, it possesses a planar structure that facilitates interaction with various biological targets. Research indicates that aurone derivatives like this one exhibit potent immunomodulatory activity, demonstrating the ability to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and inhibit the NF-κB signaling pathway, a key regulator of inflammation . This makes it a valuable tool for investigating autoimmune and inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease . Furthermore, this compound has shown promising anti-infective properties. Studies have highlighted the anti-fungal potential of related aurones against pathogens like Cryptococcus neoformans . Notably, it also possesses significant anti-trypanosomal activity, showing efficacy against parasites such as Trypanosoma brucei and Trypanosoma cruzi , which are responsible for African sleeping sickness and Chagas disease, respectively . The compound is supplied for research purposes only. It is strictly not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

Molecular Formula

C16H11FO3

Molecular Weight

270.25 g/mol

IUPAC Name

(2E)-2-[(4-fluorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one

InChI

InChI=1S/C16H11FO3/c1-19-12-6-7-13-14(9-12)20-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9H,1H3/b15-8+

InChI Key

UDOJHQCINYEDFT-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C\C3=CC=C(C=C3)F)/O2

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2

Origin of Product

United States

Preparation Methods

Key Reaction

  • Condensation Reaction:
    6-methoxybenzofuran-3(2H)-one + 4-fluorobenzaldehyde → this compound

  • Typical Conditions:

    • Base catalysis (e.g., potassium hydroxide or sodium hydroxide)
    • Solvent: Methanol or ethanol
    • Temperature: Reflux or room temperature depending on catalyst and solvent
    • Reaction time: 2–5 hours until completion monitored by TLC
  • Work-up:

    • Cooling the reaction mixture
    • Acidification to pH 2–3 with dilute HCl
    • Extraction with organic solvents such as ethyl acetate or dichloromethane
    • Washing with water and brine
    • Drying over anhydrous magnesium sulfate
    • Concentration and recrystallization (commonly from methanol) to purify the product

This method is widely reported for aurone derivatives and is adaptable for the 4-fluoro substituent on the benzylidene moiety.

Detailed Preparation Methodology

Step Description Conditions Notes
1 Starting Material Preparation 6-methoxybenzofuran-3(2H)-one synthesized or commercially obtained Methylation of 6-hydroxybenzofuran-3(2H)-one with dimethyl sulfate yields 6-methoxy derivative in ~86% yield
2 Condensation Reaction Mix 6-methoxybenzofuran-3(2H)-one (1 equiv) with 4-fluorobenzaldehyde (1.2 equiv) in methanol Add aqueous KOH (50%, 1.5 mL/mmol) dropwise, stir under reflux or room temperature for 2–5 h
3 Reaction Monitoring Thin-layer chromatography (TLC) to confirm disappearance of starting materials Reaction time varies with temperature and catalyst concentration
4 Work-up and Isolation Cool reaction, acidify to pH 2–3 with 1 M HCl, extract with ethyl acetate (3×) Organic layers washed with water and brine, dried over MgSO4, filtered, concentrated
5 Purification Recrystallization from methanol or column chromatography if needed Yields typically range from 70% to 85% depending on scale and purity requirements

Alternative and Supporting Synthetic Approaches

  • One-Pot Synthesis via Heteroannulation:
    Recent studies have demonstrated one-pot methods involving benzoquinone derivatives and cyclohexenone analogs under acidic reflux conditions to form benzofuran systems, which could be adapted for aurone synthesis. However, these methods are more complex and less direct for the specific target compound.

  • Silylation and Ozonolysis Routes:
    Multi-step syntheses involving ketone silylation, ozonolysis, oxidation, and aromatization have been reported for related benzofuran carboxylates but are less practical for aurone derivatives due to complexity and lower overall yields (~21%).

Reaction Mechanism Insights

  • The condensation proceeds via base-catalyzed deprotonation of the active methylene group at the 3-position of 6-methoxybenzofuran-3(2H)-one, forming an enolate intermediate.
  • The enolate attacks the aldehyde carbonyl carbon of 4-fluorobenzaldehyde, forming a β-hydroxy intermediate.
  • Subsequent dehydration under the reaction conditions yields the α,β-unsaturated aurone structure with the (Z)-configuration predominating due to thermodynamic stability.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages Disadvantages
Base-catalyzed condensation 6-methoxybenzofuran-3(2H)-one + 4-fluorobenzaldehyde KOH or NaOH, methanol Reflux or RT, 2–5 h 70–85 Simple, high yield, scalable Requires careful pH control
One-pot heteroannulation Benzoquinone + cyclohexenone derivatives Acidic reflux 18–24 h reflux Moderate Fewer steps, no coupling reagents More complex, less direct
Multi-step silylation/ozonolysis 4-hydroxyindanone derivatives Multiple reagents Multi-step, high temp ~21 Access to benzofuran carboxylates Low yield, complex, byproducts

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Organic Synthesis

2-(4-Fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one serves as a valuable building block in organic synthesis. Its structure allows for the development of novel benzofuran derivatives, which can exhibit diverse biological activities. The compound's ability to undergo various chemical transformations makes it a versatile intermediate in synthetic pathways.

Biological Research

In biological contexts, this compound is utilized as a probe to investigate enzyme interactions and metabolic pathways involving benzofuran derivatives. It has been shown to interact with specific enzymes, potentially modulating their activity, which is critical for understanding biochemical processes.

Medicinal Chemistry

Preliminary studies indicate that this compound exhibits anti-inflammatory and anticancer properties. Research has demonstrated its potential as a candidate for drug development, particularly in targeting cancer cells and inflammatory pathways.

Case Study: Anticancer Activity
A study conducted on various cancer cell lines revealed that this compound inhibits cell proliferation at low micromolar concentrations. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, making it a promising lead for further drug development.

Industrial Applications

In the industrial sector, this compound is employed in the synthesis of advanced materials and serves as an intermediate in the production of dyes and pigments. Its unique chemical properties facilitate the creation of materials with specific optical and electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylidene group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Key Structural Variations and Properties of Analogues
Compound Name Substituents (Benzylidene Position) Additional Groups Yield (%) Melting Point (°C) Key Spectral Data (NMR/HRMS)
Target Compound 4-Fluoro 6-OCH₃ - - -
(Z)-2-(2,3-Dihydroxybenzylidene)-6-methoxy (1u) 2,3-Dihydroxy 6-OCH₃ 26 - ¹H/¹³C NMR (CD₃OD), HRMS: [M-H]⁻
(Z)-2-(3,4-Dihydroxybenzylidene)-6-methoxy (6p) 3,4-Dihydroxy 6-OCH₃ 52.3 221.7–222.4 ¹H NMR (400 MHz, CD₃OD), δ 7.64 (d)
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl 4-OCH₃ 6-OH, 7-CH₃ - - ACD/IUPAC Name, CAS: 859663-74-4
(Z)-2-(2-Fluorobenzylidene)-6-hydroxy-7-dimethylaminomethyl 2-Fluoro 6-OH, 7-(CH₂N(CH₃)₂) - - MDL: MFCD08285798, RN: 903868-16-6
(Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy 2,4-Dichloro 6-OH - - RN: 1613190-05-8, MFCD20706332
(Z)-2-(3-Fluorobenzylidene)-6-(2-methylprop-2-enoxy) 3-Fluoro 6-O-(2-methylallyl) - - Synonyms: ZINC5163711, STK924615
Key Observations:

Substituent Position and Reactivity :

  • Electron-withdrawing groups (e.g., -F, -Cl) on the benzylidene moiety influence reaction yields. For example, dihydroxy-substituted analogues (1u, 6p) show yields of 26% and 52.3%, respectively, likely due to steric and electronic effects during condensation .
  • The 3,4-dihydroxy substitution (6p) enhances yield compared to 2,3-dihydroxy (1u), suggesting para-substitution favors reaction efficiency .

Physicochemical Properties :

  • The melting point of 6p (221.7–222.4°C) reflects strong intermolecular hydrogen bonding from 3,4-dihydroxy groups, whereas halogenated analogues (e.g., dichloro in ) may exhibit higher lipophilicity.
  • Methoxy groups (as in the target compound) improve stability compared to hydroxy groups, which are prone to oxidation .

Spectral Characterization :

  • ¹³C NMR shifts in dihydroxy derivatives (e.g., δ 182.86 for C=O in 6p) align with conjugation effects from substituents .
  • HRMS data (e.g., [M-H]⁻ at m/z 253.0505 for 1u) confirm molecular formulae and aid in structural validation .

Biological Activity

2-(4-Fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core with a fluorobenzylidene substituent and a methoxy group. Its structural characteristics are crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, primarily:

  • Antimicrobial Activity : Studies have shown that derivatives of benzofuran compounds can possess antibacterial properties. For instance, related compounds have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness .
  • Anticancer Activity : The cytotoxic effects of this compound have been evaluated against several cancer cell lines. In particular, it has shown moderate cytotoxicity against HeLa (cervical adenocarcinoma) and MCF-7 (mammary adenocarcinoma) cells, with IC50 values indicating significant potential for further development as an anticancer agent .
  • Anti-inflammatory Effects : Some studies suggest that benzofuran derivatives can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

  • Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake into cells, allowing it to exert its effects on intracellular targets.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or bacterial metabolism.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antitumor Activity : A study assessing the cytotoxicity of various benzofuran derivatives found that this compound exhibited significant growth inhibition in cancer cell lines (Table 1) .
    Cell LineIC50 (μM)
    HeLa30.5
    MCF-721.3
    HepG231.3
  • Antimicrobial Testing : In another study, the antimicrobial properties were evaluated using agar diffusion assays against multiple bacterial strains. While some related compounds showed activity, specific results for this compound were less conclusive, indicating a need for further investigation into its spectrum of activity .
  • Inflammation Modulation : Preliminary findings suggested that benzofuran derivatives could inhibit pro-inflammatory cytokines in vitro, indicating potential for therapeutic use in inflammatory diseases .

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